molecular formula C10H24N2O4 B2509560 butan-2-amine;oxalic acid CAS No. 15014-60-5

butan-2-amine;oxalic acid

Cat. No.: B2509560
CAS No.: 15014-60-5
M. Wt: 236.312
InChI Key: OLAGWKPTZWGLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butan-2-amine;oxalic acid is a compound formed by the combination of butan-2-amine and oxalic acid. Butan-2-amine, also known as sec-butylamine, is an organic compound with the formula C4H11N. It is a secondary amine with a butyl group attached to the nitrogen atom. Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C2H2O4. It is a strong organic acid commonly found in plants and used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-amine;oxalic acid can be achieved through the direct coupling of butan-2-amine with oxalic acid. The reaction typically involves mixing butan-2-amine with oxalic acid in a suitable solvent, such as water or ethanol, under controlled temperature and pH conditions. The reaction may be facilitated by the use of catalysts or by adjusting the reaction environment to favor the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butan-2-amine;oxalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Glycols, alcohols

    Substitution: Substituted amines

Mechanism of Action

The mechanism of action of butan-2-amine;oxalic acid involves its interaction with molecular targets and pathways within biological systems. The amine group in butan-2-amine can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Oxalic acid, being a strong acid, can chelate metal ions and disrupt cellular processes by altering the pH and ionic balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butan-2-amine;oxalic acid is unique due to the combination of a secondary amine and a strong dicarboxylic acid, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H11N.C2H2O4/c2*1-3-4(2)5;3-1(4)2(5)6/h2*4H,3,5H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAGWKPTZWGLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N.CCC(C)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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